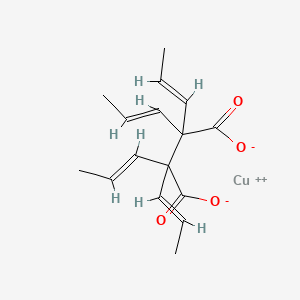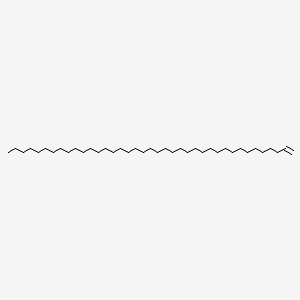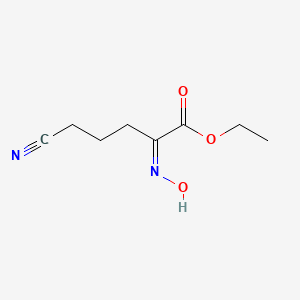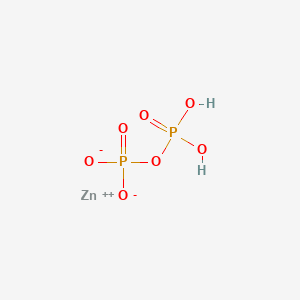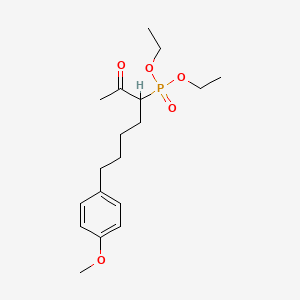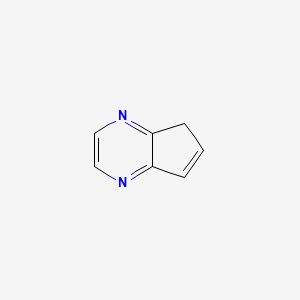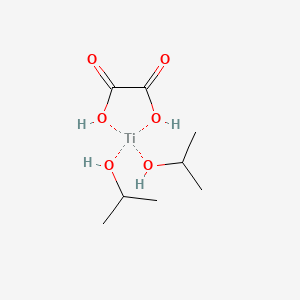
Tripropylammonium p-toluenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripropylammonium p-toluenesulphonate is a chemical compound with the molecular formula C16H29NO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tripropylammonium cation and a p-toluenesulphonate anion.
準備方法
Synthetic Routes and Reaction Conditions
Tripropylammonium p-toluenesulphonate can be synthesized through the reaction of tripropylamine with p-toluenesulfonic acid. The reaction typically involves mixing equimolar amounts of tripropylamine and p-toluenesulfonic acid in an appropriate solvent, such as methanol or ethanol. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve larger reactors and more controlled conditions to ensure high yield and purity. The use of automated systems for mixing and monitoring the reaction can enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
Tripropylammonium p-toluenesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the p-toluenesulphonate anion acts as a leaving group.
Acid-Base Reactions: It can engage in acid-base reactions due to the presence of the tripropylammonium cation.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydroxide or potassium hydroxide, which facilitate deprotonation. The reactions are typically carried out in polar solvents such as water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted aromatic compounds, while acid-base reactions may result in the formation of corresponding salts.
科学的研究の応用
Tripropylammonium p-toluenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring a strong acid catalyst.
Biology: The compound is employed in biochemical assays and as a buffer in various biological experiments.
Industry: this compound is used in the production of specialty chemicals and as a catalyst in polymerization reactions.
作用機序
The mechanism of action of tripropylammonium p-toluenesulphonate involves its ability to act as both a strong acid and a nucleophile. The tripropylammonium cation can donate protons, while the p-toluenesulphonate anion can participate in nucleophilic attacks. These properties enable the compound to facilitate various chemical transformations by stabilizing transition states and intermediates.
類似化合物との比較
Similar Compounds
- Tripropylammonium bis(trifluoromethanesulfonyl)imide
- Tripropylammonium hydrogen sulfate
- Pyridinium p-toluenesulfonate
Uniqueness
Tripropylammonium p-toluenesulphonate is unique due to its specific combination of a tripropylammonium cation and a p-toluenesulphonate anion. This combination imparts distinct properties, such as high solubility in polar solvents and strong acidic behavior, making it particularly useful in specific chemical and industrial applications.
特性
CAS番号 |
94277-85-7 |
|---|---|
分子式 |
C16H29NO3S |
分子量 |
315.5 g/mol |
IUPAC名 |
4-methylbenzenesulfonate;tripropylazanium |
InChI |
InChI=1S/C9H21N.C7H8O3S/c1-4-7-10(8-5-2)9-6-3;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChIキー |
CAHOMLASTRRCCB-UHFFFAOYSA-N |
正規SMILES |
CCC[NH+](CCC)CCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






